Thermodynamic and Kinetic Differentiation in IMDA Cycloaddition: N-Allyl- vs. N-Trityl-N-allyl-furfurylamine
The intrinsic IMDA reactivity of N-(furan-2-ylmethyl)prop-2-en-1-amine is directly compared with its N‑trityl‑substituted analog using molecular electron density theory (MEDT) calculations at the B3LYP/6‑31G(d) level. The target compound (1a) exhibits a thermodynamically unfavourable IMDA process under standard conditions, whereas the introduction of the bulky trityl ( –CPh3 ) group on the amine nitrogen (compound 1b) stabilises the extended conformation and renders the cycloaddition exergonic [1][2]. Experimentally, the unsubstituted secondary amine (target) requires elevated temperatures (typically >70 °C) to undergo IMDA cycloaddition, whereas the trityl‑protected derivative proceeds smoothly at ambient temperature (20–25 °C) [3]. This head‑to‑head comparison demonstrates that the native compound offers a kinetically tunable IMDA platform that can be activated thermally on demand, in contrast to the spontaneously reactive but synthetically less versatile trityl analog.
| Evidence Dimension | Thermodynamic spontaneity of IMDA cycloaddition (ΔG) |
|---|---|
| Target Compound Data | Thermodynamically unfavourable (endergonic) under standard conditions [1] |
| Comparator Or Baseline | N‑Trityl‑N‑allyl‑furfurylamine (1b): Thermodynamically favourable (exergonic) under standard conditions [1] |
| Quantified Difference | Reaction spontaneity reversed by bulky N‑substituent; target requires thermal activation (>70 °C), trityl analog proceeds at 20–25 °C [3] |
| Conditions | B3LYP/6‑31G(d) DFT calculations; experimental cycloaddition in organic solvent (benzene or toluene) |
Why This Matters
The target compound’s thermally gated IMDA reactivity provides precise experimental control over cycloaddition timing, enabling sequential one‑pot cascade reactions without premature ring closure, a feature absent in the room‑temperature‑active trityl derivative.
- [1] Hallooman, D., Cudian, D., Ríos-Gutiérrez, M., Rhyman, L., Alswaidan, I. A., Elzagheid, M. I., Domingo, L. R., & Ramasami, P. (2017). Understanding the Intramolecular Diels–Alder Reactions of N‑Substituted N‑Allyl‑Furfurylamines: An MEDT Study. ChemistrySelect, 2(30), 9736–9743. View Source
- [2] Hallooman, D., Cudian, D., Ríos-Gutiérrez, M., Rhyman, L., Alswaidan, I. A., Elzagheid, M. I., Domingo, L. R., & Ramasami, P. (2017). Understanding the Intramolecular Diels–Alder Reactions of N‑Substituted N‑Allyl‑Furfurylamines: An MEDT Study. ChemistrySelect, 2(30), 9736–9743. View Source
- [3] Choony, N., Sammes, P. G., Smith, G., & Ward, R. (2001). Steric acceleration of an uncatalysed ene reaction at room temperature. Chemical Communications, 2062–2063. View Source
